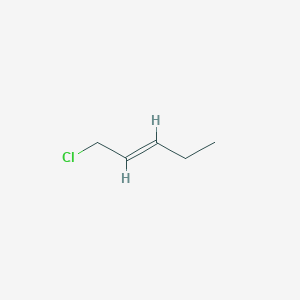
1-Chloro-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the first carbon of the pentene chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
1-Chloro-2-pentene can be synthesized through various methods. One common synthetic route involves the chlorination of pent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of a chlorine atom to the first carbon of the pentene chain.
Industrial production of 1-chloropent-2-ene often involves the use of more efficient and scalable methods. One such method is the hydrohalogenation of pent-2-yne, where hydrogen chloride is added to the alkyne in the presence of a catalyst to yield 1-chloropent-2-ene.
Análisis De Reacciones Químicas
1-Chloro-2-pentene undergoes various chemical reactions due to the presence of both the double bond and the chlorine atom. Some of the common reactions include:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of pent-2-en-1-ol.
Addition Reactions: The double bond in 1-chloropent-2-ene can undergo addition reactions with various reagents. For example, hydrogenation with hydrogen gas in the presence of a palladium catalyst can convert 1-chloropent-2-ene to 1-chloropentane.
Oxidation Reactions: The double bond can be oxidized using reagents like potassium permanganate, leading to the formation of diols or other oxidized products.
Aplicaciones Científicas De Investigación
1-Chloro-2-pentene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use 1-chloropent-2-ene to study the effects of halogenated alkenes on biological systems, including their potential as bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-chloropent-2-ene in chemical reactions involves the interaction of the double bond and the chlorine atom with various reagents. The double bond provides a site for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparación Con Compuestos Similares
1-Chloro-2-pentene can be compared with other similar compounds such as 2-chloropent-2-ene, 3-chloropent-2-ene, and 4-chloropent-2-ene. These compounds differ in the position of the chlorine atom along the pentene chain, which affects their reactivity and chemical properties. For example, 2-chloropent-2-ene has the chlorine atom attached to the second carbon, resulting in different substitution and addition reaction patterns compared to 1-chloropent-2-ene.
Propiedades
Número CAS |
10071-60-0 |
|---|---|
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
(E)-1-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ |
Clave InChI |
UPJCRKZUCADENN-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCl |
SMILES canónico |
CCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















